molecular formula C16H21N5O2 B2476169 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1797812-43-1

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

Numéro de catalogue B2476169
Numéro CAS: 1797812-43-1
Poids moléculaire: 315.377
Clé InChI: CMFCXNWGPXAJHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea, also known as MK-1775, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its ability to selectively target cancer cells while sparing normal cells.

Mécanisme D'action

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea selectively inhibits the activity of Wee1, a protein kinase that plays a critical role in the cell cycle. Wee1 phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1), which is required for cell division. By inhibiting Wee1, this compound allows CDK1 to become active, leading to premature entry into mitosis and increased DNA damage. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer cells while sparing normal cells. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, this compound has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are many potential future directions for research on 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea. One area of research is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research is the identification of biomarkers that can predict response to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with chemotherapy and radiation therapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Méthodes De Synthèse

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea was first synthesized by Merck & Co., Inc. using a multi-step process. The synthesis involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-ethoxyphenyl isocyanate in the presence of a base. The resulting product is then treated with a reducing agent to yield this compound.

Applications De Recherche Scientifique

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea has been extensively studied in cancer research due to its ability to selectively target cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the activity of the protein kinase Wee1. Wee1 is a key regulator of the cell cycle and is overexpressed in many cancer cells. Inhibition of Wee1 leads to increased DNA damage and cell death in cancer cells.

Propriétés

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-23-13-8-6-5-7-12(13)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFCXNWGPXAJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.